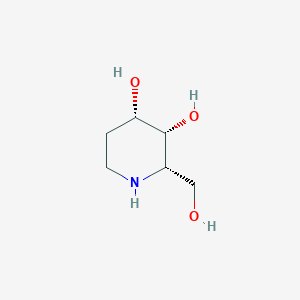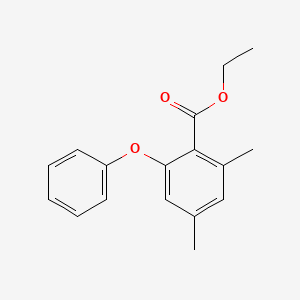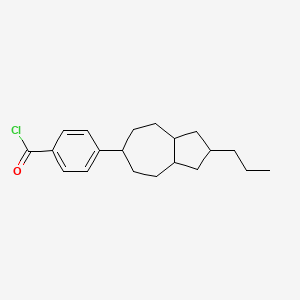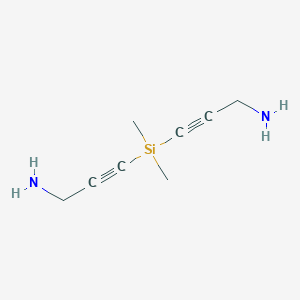
3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one: is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound features a benzopyran ring system with hydroxyl groups at positions 5 and 7, and a bromophenyl group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one typically involves the following steps:
Bromination: The starting material, 2-phenylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylphenol.
Cyclization: The brominated product is then subjected to cyclization using a base such as sodium hydroxide in an aqueous ethanol solution to form the benzopyran ring system.
Hydroxylation: The final step involves the introduction of hydroxyl groups at positions 5 and 7. This can be achieved through a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iron(III) chloride.
Reduction: Sodium borohydride, palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinones.
Reduction: Phenyl derivatives.
Substitution: Various substituted benzopyran derivatives.
科学研究应用
3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
作用机制
The mechanism of action of 3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
相似化合物的比较
Similar Compounds
- 3-(2-Chlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- 3-(2-Fluorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- 3-(2-Iodophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
Uniqueness
3-(2-Bromophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.
属性
CAS 编号 |
918667-69-3 |
|---|---|
分子式 |
C15H9BrO4 |
分子量 |
333.13 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H9BrO4/c16-11-4-2-1-3-9(11)10-7-20-13-6-8(17)5-12(18)14(13)15(10)19/h1-7,17-18H |
InChI 键 |
OLCPETZQFBLMBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)

![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)
![[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12617233.png)
![Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane](/img/structure/B12617234.png)

![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)



![{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene](/img/structure/B12617272.png)
